Structure Elucidation of 5-Bromo-N-phenylpyridin-3-amine: A Technical Guide
Structure Elucidation of 5-Bromo-N-phenylpyridin-3-amine: A Technical Guide
Disclaimer: As of the latest literature search, detailed experimental and spectroscopic data for 5-Bromo-N-phenylpyridin-3-amine (CAS 767342-20-1) is not publicly available. This guide therefore presents a hypothetical structure elucidation based on a plausible synthetic route and predicted spectroscopic data derived from analogous compounds and established principles of chemical analysis. This document is intended for researchers, scientists, and drug development professionals as a predictive guide, pending experimental verification.
Introduction
5-Bromo-N-phenylpyridin-3-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine ring linked to a phenylamino group, presents a unique electronic and steric profile. Accurate structure elucidation is paramount for its application and further development. This technical guide outlines a comprehensive approach to the synthesis and structural confirmation of 5-Bromo-N-phenylpyridin-3-amine, employing modern analytical techniques.
Proposed Synthesis: Buchwald-Hartwig Amination
A highly probable synthetic route to 5-Bromo-N-phenylpyridin-3-amine is the palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides. The proposed reaction involves the cross-coupling of 3,5-dibromopyridine with aniline.
Experimental Protocol: Synthesis of 5-Bromo-N-phenylpyridin-3-amine
Materials:
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3,5-Dibromopyridine
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Aniline
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
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Sodium tert-butoxide (NaOtBu)
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Toluene, anhydrous
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere of argon is added 3,5-dibromopyridine (1.0 eq.), aniline (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
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Anhydrous toluene is added, and the reaction mixture is heated to 100 °C with stirring.
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 5-Bromo-N-phenylpyridin-3-amine.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the synthesis and structure elucidation of 5-Bromo-N-phenylpyridin-3-amine.
Predicted Spectroscopic Data and Analysis
The following sections detail the predicted spectroscopic data for 5-Bromo-N-phenylpyridin-3-amine.
Mass Spectrometry
Expected Data: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| Predicted [M+H]⁺ (m/z) for ⁷⁹Br | 250.0022 |
| Predicted [M+H]⁺ (m/z) for ⁸¹Br | 252.0002 |
Fragmentation Pattern: The fragmentation is likely to involve the loss of the bromine atom and cleavage of the C-N bond between the pyridine and phenyl rings.
Infrared (IR) Spectroscopy
Expected Data: The IR spectrum is predicted to show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (secondary amine) | 3350 - 3310 | Single, weak to medium band |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak bands |
| Aromatic C=C Stretch | 1620 - 1580 | Medium to strong bands |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong band |
| C-Br Stretch | 680 - 515 | Medium to strong band |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data: ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the atoms. The predicted chemical shifts are based on the analysis of similar substituted pyridines and anilines.
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H2 | 8.2 - 8.4 | d | ~2.5 |
| Pyridine-H4 | 7.8 - 8.0 | t | ~2.5 |
| Pyridine-H6 | 8.0 - 8.2 | d | ~2.5 |
| Phenyl-H (ortho) | 7.2 - 7.4 | d | ~7.5 - 8.0 |
| Phenyl-H (meta) | 7.3 - 7.5 | t | ~7.5 - 8.0 |
| Phenyl-H (para) | 7.0 - 7.2 | t | ~7.0 - 7.5 |
| N-H | 5.5 - 6.5 | br s | - |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | 145 - 148 |
| Pyridine-C3 | 140 - 143 |
| Pyridine-C4 | 125 - 128 |
| Pyridine-C5 | 118 - 121 |
| Pyridine-C6 | 148 - 151 |
| Phenyl-C (ipso) | 142 - 145 |
| Phenyl-C (ortho) | 118 - 121 |
| Phenyl-C (meta) | 129 - 132 |
| Phenyl-C (para) | 122 - 125 |
Experimental Protocols for Spectroscopic Analysis
Mass Spectrometry
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Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Mode: Electrospray ionization (ESI) in positive mode.
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Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and infused directly or via liquid chromatography.
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Data Acquisition: Data is acquired over a mass range of m/z 50-500.
Infrared Spectroscopy
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Instrument: Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation: A thin film of the sample is prepared on a KBr plate, or the spectrum is acquired using an attenuated total reflectance (ATR) accessory.
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Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
NMR Spectroscopy
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Instrument: 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: ¹H NMR spectra are acquired with a 90° pulse and a relaxation delay of 1-2 seconds. ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and structure elucidation of 5-Bromo-N-phenylpyridin-3-amine. The proposed Buchwald-Hartwig amination offers a reliable synthetic route. The predicted spectroscopic data from mass spectrometry, IR, and NMR spectroscopy provide a clear roadmap for the structural confirmation of the target molecule. It is imperative that this predicted data be validated against experimentally obtained results to unequivocally confirm the structure of 5-Bromo-N-phenylpyridin-3-amine.
